4-(4-benzylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
“4-(4-benzylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one” is a complex organic compound. It likely contains a quinoxaline core, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of such compounds often involves multi-step reactions. For example, a similar compound, “4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde”, was synthesized in two steps. The first step involved the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to yield the aldehyde .
Molecular Structure Analysis
The molecular structure of such compounds can be complex. They often contain multiple rings and functional groups. For example, a similar compound, “4-Benzyl-1,2,4-triazin-3,5(2H,4H)-dione”, was characterized by single-crystal X-ray diffraction, IR, MS, elemental analysis, 1H and 13C NMR .
Chemical Reactions Analysis
The chemical reactions of such compounds can be diverse and depend on the specific functional groups present in the molecule. For example, a similar compound, “4- (1-Benzyl-1H-benzo [d]imidazol-2-yl)-4-oxo-2-butenoic Acid”, was found to undergo a specific reaction in the host cell’s cytoplasm .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds depend on their specific structure. For example, imidazole, a similar compound, is a white or colorless solid that is highly soluble in water and other polar solvents .
Scientific Research Applications
Synthesis and Structural Analysis
Quinoxaline derivatives, including those related to 4-(4-benzylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one, are synthesized and characterized for their structural properties. For instance, the synthesis of novel isoxazolequinoxaline derivative as potential anti-cancer drugs involves detailed structural analysis, including single-crystal X-ray diffraction, DFT calculations, and molecular docking studies, to predict its anti-cancer activity against specific proteins (Abad et al., 2021). This highlights the compound's significance in drug design and development, offering insights into its molecular interactions and potential therapeutic benefits.
Future Directions
The future directions for research on such compounds could include further exploration of their synthesis, characterization, and biological activity. Given the wide range of biological activities exhibited by similar compounds, “4-(4-benzylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one” could potentially have interesting biological properties worth exploring .
Properties
IUPAC Name |
4-(4-benzylbenzoyl)-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c25-21-15-24(20-9-5-4-8-19(20)23-21)22(26)18-12-10-17(11-13-18)14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTVVUHRFBXWKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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